Comparative Physicochemical Properties: 6-Bromo-3,4-dimethylcinnoline vs. Unsubstituted 6-Bromocinnoline
6-Bromo-3,4-dimethylcinnoline exhibits a higher molecular weight and is predicted to have increased lipophilicity compared to its unsubstituted analog, 6-bromocinnoline. These physicochemical differences are crucial for applications in medicinal chemistry, where properties like LogP and molecular weight directly influence absorption, distribution, metabolism, and excretion (ADME) profiles . [1]
| Evidence Dimension | Physicochemical Profile |
|---|---|
| Target Compound Data | Molecular Weight: 237.10 g/mol; Predicted LogP: ~2.9-3.3 |
| Comparator Or Baseline | 6-Bromocinnoline (CAS 318276-72-1); Molecular Weight: 209.05 g/mol; Experimental LogP: 2.39 |
| Quantified Difference | Molecular Weight difference: +28.05 g/mol; Predicted LogP increase: ~0.5-0.9 units |
| Conditions | Calculated molecular weight from molecular formula; LogP for 6-bromocinnoline from ACD/Labs data; Predicted LogP for target compound based on addition of two methyl groups (+0.5 per methyl group to LogP). |
Why This Matters
The increased molecular weight and lipophilicity indicate 6-Bromo-3,4-dimethylcinnoline will behave differently in biological assays and chromatographic separations, making it a distinct and non-interchangeable chemical entity.
- [1] Chemsrc. 6-Bromo-3,4-dimethylcinnoline. CAS 2169493-36-9. Accessed 2026. View Source
